molecular formula C8H7Cl2NO2 B165919 Methyl 3-amino-2,5-dichlorobenzoate CAS No. 7286-84-2

Methyl 3-amino-2,5-dichlorobenzoate

Cat. No. B165919
CAS RN: 7286-84-2
M. Wt: 220.05 g/mol
InChI Key: DTSSCQVCVYZGSI-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2,5-dichlorobenzoate” is a chemical compound with the molecular formula C7H5Cl2NO2 . It is also known as “Chloramben” and is used as a selective pre-seedling herbicide . Its chemical name is 2, 5-dichloro-3-aminobenzoic acid .


Synthesis Analysis

While specific synthesis methods for “Methyl 3-amino-2,5-dichlorobenzoate” were not found in the search results, it’s mentioned that “Methyl 2,5-dichlorobenzoate” was used as a starting reagent in the synthesis of poly (p -phenylene) .


Molecular Structure Analysis

The molecular weight of “Methyl 3-amino-2,5-dichlorobenzoate” is 220.053 . The InChI code for this compound is InChI=1S/C8H7Cl2NO2/c1-13-8 (12)5-2-4 (9)3-6 (11)7 (5)10/h2-3H,11H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 3-amino-2,5-dichlorobenzoate” has a density of 1.4062 (rough estimate), a melting point of 200 °C, a boiling point of 312 °C, and a flash point of 179.5°C . It is soluble in water at 700 mg/L (25 ºC) and slightly soluble in acetonitrile, DMSO, and methanol . The vapor pressure is 3.12E-06mmHg at 25°C .

Scientific Research Applications

Phytotoxicity and Herbicidal Applications

  • Methyl 3-amino-2,5-dichlorobenzoate and its derivatives have been explored for their phytotoxic properties. Derivatives like methyl esters and N,N-di,sec.butylamides of these acids have been tested against various weeds, revealing selective activity in some cases. This indicates their potential use in herbicides (Baruffini & Borgna, 1978).
  • The herbicidal activity of methyl esters of 3-amino-2,5-dichlorobenzoic acid has been shown to decrease after exposure to light, suggesting its environmental stability and efficacy as a herbicide could be influenced by sunlight (Isensee, Plimmer, & Turner, 1969).

Chemical Reactivity and Synthesis

  • Studies have been conducted on the reactivity of methyl 2,5-dichlorobenzoate with sulfur-centered nucleophiles, demonstrating potential for synthesizing less toxic herbicides through SRN1 mechanisms (Uranga, Montañez, & Santiago, 2012).
  • Research on the regioselectivity of methyl chlorobenzoate analogues, including methyl 2,5-dichlorobenzoate, reveals insights into their chemical behavior in reactions involving trimethylstannyl anions (Montañez, Uranga, & Santiago, 2010).

Material Science and Polymers

  • Methyl 2,5-dichlorobenzoate has been used in polymer science, particularly in the preparation of poly(p-phenylene) via a precursor route, demonstrating its utility in the synthesis of advanced materials (Chaturvedi, Tanaka, & Kaeriyama, 1993).

Spectroscopy and Molecular Structure Analysis

  • The molecular structure and vibrational spectra of methyl 2,5-dichlorobenzoate have been analyzed using Fourier transform infrared and Raman spectroscopy, contributing to the understanding of its molecular characteristics (Xuan & Zhai, 2011).

Safety And Hazards

“Methyl 3-amino-2,5-dichlorobenzoate” is harmful if swallowed and may cause drowsiness or dizziness . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid exposure, not breathe dust, and in case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

methyl 3-amino-2,5-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSSCQVCVYZGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041762
Record name Chloramben-methyl
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Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2,5-dichlorobenzoate

CAS RN

7286-84-2
Record name Chloramben methyl
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Record name Chloramben-methyl [ISO]
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Record name Chloramben methyl
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Record name Benzoic acid, 3-amino-2,5-dichloro-, methyl ester
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Record name Chloramben-methyl
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Record name methyl 3-amino-2,5-dichlorobenzoate
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Record name CHLORAMBEN-METHYL
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Synthesis routes and methods I

Procedure details

2,5-Dichloro-3-aminobenzoic acid, 206 mg (1.0 mmol), was dissolved in 4 ml of acetone, and 0.7 ml (1.4 mmol) of 2.0 M trimethylsilyl diazomethane solution in hexane was added to the solution. The mixture was stirred at room temperature for 1.5 hours. The solvent was removed by distillation to give methyl 2,5-dichloro-3-aminobenzoate.
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Synthesis routes and methods II

Procedure details

206 mg (1.0 mmol) of 2,5-Dichloro-3-aminobenzoic acid was dissolved in 4 mL of acetone. 0.7 mL (1.4 mmol) of A hexane solution of 2.0M trimethylsilyldiazomethane was added thereto and stirred at room temperature for 1.5 hours. A solvent was removed to obtain methyl 2,5-dichloro-3-aminobenzoate.
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206 mg
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Synthesis routes and methods III

Procedure details

3-amino-2,5-dichlorobenzoic acid (5.00 g, 24.27 mmol) was stirred in methanol (30 ml) at room temperature. Sulfuric Acid (5 ml) was added dropwise. Reaction stirred for 3 hours and was then diluted with water (30 ml) and basified using sodium hydroxide. Mixture was extracted with ethyl acetate×3. Solvent was removed to afford methyl 3-amino-2,5-dichlorobenzoate (4.20 g, 79%) as a solid.
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5 g
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Synthesis routes and methods IV

Procedure details

To stirred solution of methyl 2,5-dichloro-3-nitrobenzoate (3.3 g, 13.1 mmol) in ethanol (20 mL) was added ammonium chloride (3.5 g, 64.81 mmol) dissolved in water (20 mL) and iron powder (7 g, 82.35 mmol). The reaction mixture was heated at 80° C. for 3 h. On completion, water was added to the reaction mixture and the solids removed by filtration through celite. The filtrate was extracted with ethyl acetate. The combined organic layers were washed with water, dried, and concentrated under reduced pressure to give methyl 3-amino-2,5-dichlorobenzoate (2.5 g, 66%).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-2,5-dichlorobenzoate
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Methyl 3-amino-2,5-dichlorobenzoate
Reactant of Route 6
Methyl 3-amino-2,5-dichlorobenzoate

Citations

For This Compound
9
Citations
J Plimmer, B Hummer - Journal of Agricultural and Food …, 1969 - ACS Publications
Photolysis of Amiben (3-Amino-2,5-dichlorbenzoic Acid) and Its Methyl Ester Page 1 Photolysis of Amiben (3-Amino-2,5-dichlorobenzoic Acid) and Its Methyl Ester Jack R. Plimmer and …
Number of citations: 20 pubs.acs.org
NC Glaze - Journal of the American Society for Horticultural …, 1975 - journals.ashs.org
Seven herbicides, alone or in combinations, were tested for weed control on watermelon, Citrullus lanatus (Thunb.) Matsum. & Nakai cv. Charleston Gray, and cucumber, Cucumis …
Number of citations: 15 journals.ashs.org
BJ Johnson - Weed Science, 1970 - cambridge.org
The growth of soybean (Glycine max (L.) Merr.) seedlings was retarded when treated with either methyl 3-amino-2,5-dichlorobenzoate (amiben methyl ester) or α,α,α-trifluoro-2,6-dinitro-…
Number of citations: 17 www.cambridge.org
DS Frear, HR Swanson, ER Mansager… - Journal of Agricultural …, 1978 - ACS Publications
MATERIALS AND METHODS [14C] Chloramben,[14C] Chloramben IV-Glucoside, and Reference Compounds. Chloramben, chloramben methyl ester, chloramben amide, and [carboxy-…
Number of citations: 37 pubs.acs.org
AR Isensee, JR Plimmer, BC Turner - Weed Science, 1969 - cambridge.org
Residual herbicidal action of 3-amino-2,5-dichlorobenzoic acid (amiben), the methyl ester of amiben, 3-acetamido-2,5-dichlorobenzoic acid (N-acetyl amiben), 3-propionamido-2,5-…
Number of citations: 9 www.cambridge.org
BJ Johnson - Agronomy Journal, 1969 - Wiley Online Library
The effect of selected herbicides on soybean growth and other agronomic characteristics was studied for four soybean varieties with different maturing dates. There were no interactions …
Number of citations: 7 acsess.onlinelibrary.wiley.com
MJ Zabik, RA Leavitt, GCC Su - Annual Review of Entomology, 1976 - annualreviews.org
The overall photochemical reaction can be divided into primary processes and secondary reactions. The primary photochemical processes involve a series of events that starts with the …
Number of citations: 41 www.annualreviews.org
K Umei, Y Nishigaya, K Tatani, Y Kohno… - Bioorganic & Medicinal …, 2017 - Elsevier
Herein we described the design, synthesis and evaluation of a novel series of benzo[d]thiazole derivatives toward an orally active EP 1 antagonist. Lead generation studies provided …
Number of citations: 2 www.sciencedirect.com
ZY Zhang, M Frenkel, KN Marsh, RC Wilhoit - Enthalpies of Fusion and …, 1995 - Springer
This document is part of Subvolume A ‘Enthalpies of Fusion and Transition of Organic Compounds’ of Volume 8 ‘Thermodynamic Properties of Organic Compounds and Mixtures’ of …
Number of citations: 1 link.springer.com

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